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Compound of Interest

Compound Name: 5-keto-D-gluconic acid

Cat. No.: B3433724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-keto-D-
gluconic acid, a key intermediate in microbial carbohydrate metabolism and a valuable

precursor in various industrial applications. Due to the limited availability of published

experimental spectra for 5-keto-D-gluconic acid, this guide presents predicted and theoretical

data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside

expected fragmentation patterns in Mass Spectrometry (MS). The methodologies provided are

based on established protocols for the analysis of polar, acidic carbohydrates.

Introduction to 5-keto-D-gluconic Acid
5-keto-D-gluconic acid (5-KGA) is a six-carbon ketoaldonic acid with the chemical formula

C₆H₁₀O₇. It plays a significant role in the metabolism of various microorganisms, notably

Gluconobacter oxydans, which is utilized in the industrial production of 5-KGA from D-glucose.

Its chemical structure, featuring a carboxylic acid, a ketone, and multiple hydroxyl groups,

makes spectroscopic analysis a powerful tool for its identification and characterization.

Predicted and Theoretical Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 5-keto-D-
gluconic acid. It is crucial to note that these are not experimentally derived values and should

be used as a reference for the analysis of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-keto-D-gluconic Acid (in D₂O)

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H-2 4.2 - 4.4 Doublet

H-3 4.0 - 4.2 Doublet of Doublets

H-4 4.3 - 4.5 Doublet

H-6 4.6 - 4.8 Singlet

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The values

presented are estimates.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-keto-D-gluconic Acid (in D₂O)

Carbon Predicted Chemical Shift (ppm)

C-1 (Carboxylic Acid) 175 - 180

C-2 70 - 75

C-3 70 - 75

C-4 75 - 80

C-5 (Ketone) 210 - 220

C-6 65 - 70

Note: These are estimated chemical shift ranges based on the functional groups present.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups within a molecule based on their

characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands for 5-keto-D-gluconic Acid

Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Alcohol &

Carboxylic Acid)
3500 - 2800 Strong, Broad Stretching vibration

C-H (sp³ hybridized) 2960 - 2850 Medium Stretching vibration

C=O (Carboxylic Acid) 1760 - 1690 Strong Stretching vibration

C=O (Ketone) 1725 - 1705 Strong Stretching vibration

C-O 1300 - 1000 Strong Stretching vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and structural features.

Table 4: Expected Mass Spectrometry Data for 5-keto-D-gluconic Acid
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Parameter Expected Value Notes

Molecular Formula C₆H₁₀O₇

Molecular Weight 194.14 g/mol

[M-H]⁻ (Negative Ion Mode) m/z 193.03

Commonly observed in

electrospray ionization (ESI).

[1]

Major Fragmentation Pathways
Cleavage adjacent to the

carbonyl group

Alpha-cleavage is a common

fragmentation pattern for

ketones.

Expected Fragment Ions

(Positive Ion Mode)
[M-H₂O]+, [M-HCOOH]+

Loss of water and formic acid

are common for sugar acids.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5-keto-D-gluconic
acid. These are generalized protocols for sugar acids and may require optimization for specific

instrumentation and sample matrices.

NMR Sample Preparation and Analysis
Sample Preparation:

Weigh 5-10 mg of 5-keto-D-gluconic acid (or its salt) for ¹H NMR, and 20-50 mg for ¹³C

NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium

oxide (D₂O) or deuterated methanol (CD₃OD), in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.
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Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift

referencing if required.

NMR Data Acquisition:

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle

and a relaxation delay of 2-5 seconds.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the

assignment of proton and carbon signals.

IR Spectroscopy Protocol (ATR-FTIR)
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small amount of the solid 5-keto-D-gluconic acid powder directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

IR Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.
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The typical spectral range is 4000-400 cm⁻¹.

Process the resulting spectrum by performing a background subtraction.

Mass Spectrometry Protocol (LC-ESI-MS)
Sample Preparation:

Prepare a stock solution of 5-keto-D-gluconic acid in a suitable solvent, such as a

mixture of water and methanol or acetonitrile, at a concentration of approximately 1

mg/mL.

Prepare a series of dilutions from the stock solution for analysis, typically in the range of 1-

100 µg/mL.

The solvent should be compatible with the liquid chromatography (LC) mobile phase.

LC-MS Data Acquisition:

Use a liquid chromatography system coupled to a mass spectrometer with an electrospray

ionization (ESI) source.

A suitable LC column for separating polar compounds, such as a hydrophilic interaction

liquid chromatography (HILIC) column, is recommended.

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with

0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).

Set the ESI source to either positive or negative ion mode. Negative ion mode is often

preferred for acidic compounds to observe the [M-H]⁻ ion.

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest (e.g., m/z 193 in negative mode) and fragmenting it in the collision

cell.

Visualization of Key Pathways and Workflows
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The following diagrams, generated using the DOT language, illustrate the metabolic pathway of

5-keto-D-gluconic acid production in Gluconobacter oxydans and a general workflow for its

spectroscopic analysis.

General Workflow for Spectroscopic Analysis of 5-keto-D-gluconic Acid
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Caption: General workflow for the spectroscopic analysis of 5-keto-D-gluconic acid.
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Metabolic Pathway of 5-keto-D-gluconic Acid Production in Gluconobacter oxydans
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Caption: Production of 5-keto-D-gluconic acid from D-glucose in Gluconobacter oxydans.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of 5-
keto-D-gluconic acid for professionals in research and drug development. While experimental

data remains scarce, the predicted spectral information and established analytical protocols

herein offer a robust starting point for the characterization of this important biomolecule. As

research progresses, the validation of these theoretical data with experimental findings will be

crucial for advancing our understanding and application of 5-keto-D-gluconic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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